![molecular formula C20H17ClN2O B4505617 N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-methylbenzamide](/img/structure/B4505617.png)
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-methylbenzamide
Vue d'ensemble
Description
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-methylbenzamide is a useful research compound. Its molecular formula is C20H17ClN2O and its molecular weight is 336.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(4-chlorophenyl)(3-pyridinyl)methyl]-2-methylbenzamide is 336.1029409 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ruthenium Complexes of Carboxylic Amides
Ruthenium complexes have been synthesized using diphenylphosphino derivatives of carboxylic amides including N-methylbenzamide. These complexes exhibit potential as catalysts in various chemical reactions. The study demonstrates the synthesis and characterization of bidentate P,N- and P,O-chelate ligands and their reactivity towards [RuCl2(PPh3)3], highlighting their significance in the field of catalysis and material science (Gericke & Wagler, 2016).
Nucleophilic Addition to Pyridinium Salts
Research on the addition of nucleophiles to 3-substituted pyridinium salts prepared from N-methylbenzamide showcases the synthetic utility of these reactions. This methodology has been successfully applied to the enantioselective syntheses of (-)-L-733,061 and (-)-CP-99,994, highlighting its relevance in the synthesis of pharmacologically active compounds (Lemire et al., 2004).
Coordination Chemistry to Palladium(II)
The coordination chemistry of pyridylbenzamidines to Palladium(II) was studied, showing the capacity of these molecules to act as mono- and bidentate ligands. This research sheds light on the versatile application of these complexes in catalysis, including the lack of activity in ethylene homopolymerization or copolymerization, which is crucial for understanding their reactivity and potential applications in catalytic processes (Tognon et al., 2015).
Antiproliferative Activity and Molecular Docking Study
The synthesis and characterization of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide and its potential as an anticancer agent were investigated. This compound displayed marked inhibition against various human cancer cell lines, demonstrating the application of these compounds in the development of new anticancer drugs (Huang et al., 2020).
Safety and Hazards
Orientations Futures
The future directions for research on “N-[(4-chlorophenyl)(3-pyridinyl)methyl]-2-methylbenzamide” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential biological activities could be explored further, given the promising results seen in similar compounds .
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that when the phenyl group near the carbonyl group of a chalcone is replaced by a pyridine ring, a marked change in nlo response is observed . This could suggest that the compound interacts with its targets through a similar mechanism, leading to changes in the targets’ behavior or function.
Biochemical Pathways
It’s known that similar compounds, such as indole derivatives, have diverse biological activities , suggesting that this compound could affect multiple biochemical pathways and their downstream effects.
Pharmacokinetics
It’s known that similar compounds, such as (4-chlorophenyl)(pyridin-3-yl)methanone, are solid at room temperature , which could impact their bioavailability.
Result of Action
It’s known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could have a broad range of molecular and cellular effects.
Action Environment
It’s known that similar compounds, such as (4-chlorophenyl)(pyridin-3-yl)methanone, are stable at room temperature , suggesting that this compound could also be stable under similar conditions.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c1-14-5-2-3-7-18(14)20(24)23-19(16-6-4-12-22-13-16)15-8-10-17(21)11-9-15/h2-13,19H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJWFGVJNNWDDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C2=CC=C(C=C2)Cl)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4505540.png)
![(4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B4505553.png)
![7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4505556.png)
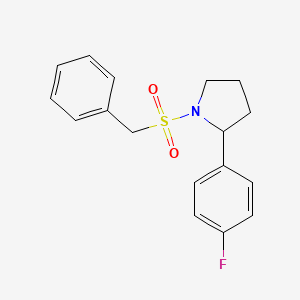
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4505578.png)
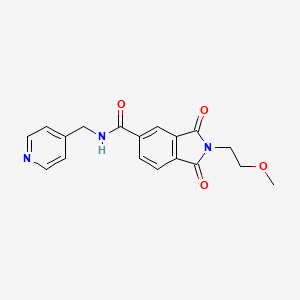

![N-(3-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B4505600.png)
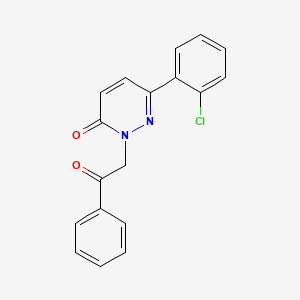
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B4505629.png)
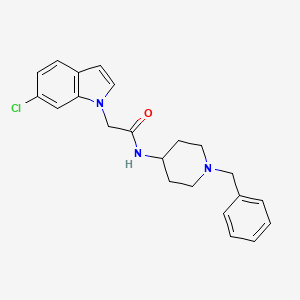
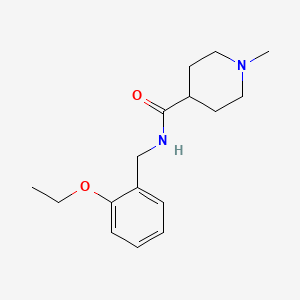
![4-[(5-bromo-1H-indol-1-yl)acetyl]piperazin-2-one](/img/structure/B4505642.png)
![3-((1H-benzo[d]imidazol-2-yl)methyl)-5-ethyl-1,2,4-oxadiazole](/img/structure/B4505648.png)
